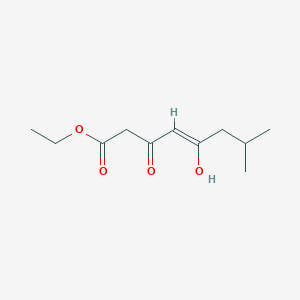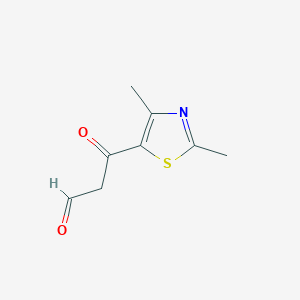
3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal typically involves multi-step reactions. One common method includes the reaction of N-amidinothiourea with dimethyl acetylenedicarboxylate under various conditions, such as using solvents like methanol and ethanol. The synthesis of related thiazole compounds often involves the use of different solvents and reagents, and the molecular structure is characterized using techniques like X-ray diffraction analysis.
Chemical Reactions Analysis
Thiazole compounds, including 3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal, participate in various chemical reactions. They can undergo photochemical reactions in the presence of sensitizers like methylene blue, leading to products such as dimethyl oxalate and several benzimidazole derivatives. Thiazole derivatives also react with copper (II) nitrate to form dimeric complexes. These reactions indicate the compound’s potential reactivity under similar conditions.
Scientific Research Applications
3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal has a wide range of scientific research applications. Thiazole derivatives are known for their antioxidant, antimicrobial, and anti-inflammatory properties. They are used in the development of drugs for various diseases, including cancer, due to their cytotoxic activity . Additionally, thiazole compounds are utilized in the synthesis of biocides, fungicides, dyes, and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of 3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal involves its interaction with molecular targets and pathways. Thiazole derivatives, including this compound, exhibit their effects by interacting with enzymes, proteins, and other biomolecules. For example, they have been shown to inhibit certain enzymes, leading to their antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal can be compared with other similar thiazole compounds. Thiazole itself is a five-membered heterocyclic compound containing sulfur and nitrogen . Similar compounds include sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Abafungin (an antifungal drug) . The uniqueness of this compound lies in its specific structure and the particular biological activities it exhibits.
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
3-(2,4-dimethyl-1,3-thiazol-5-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H9NO2S/c1-5-8(7(11)3-4-10)12-6(2)9-5/h4H,3H2,1-2H3 |
InChI Key |
QWVUEESDXFGTML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


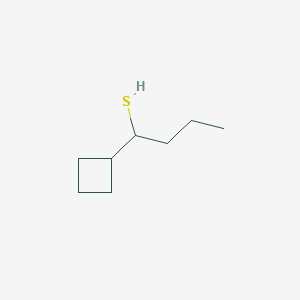
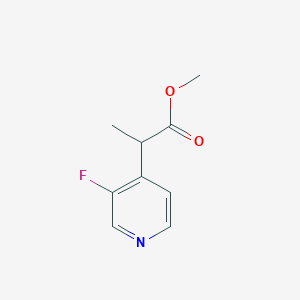
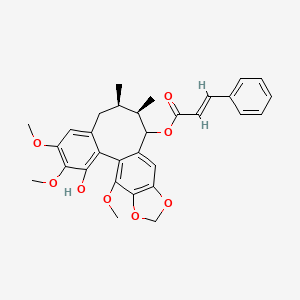
![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine](/img/structure/B13070883.png)
![6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13070886.png)
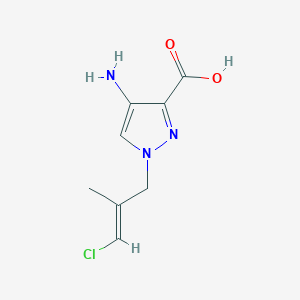
![7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13070891.png)
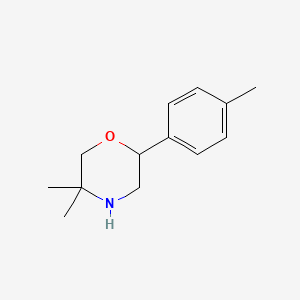
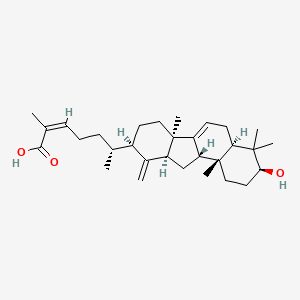
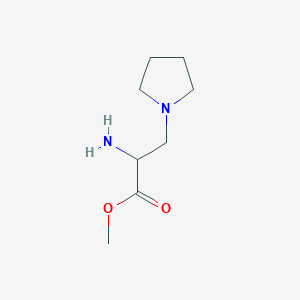
![2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B13070921.png)

![tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13070924.png)
